molecular formula C23H24N2O3S B3440586 N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B3440586
M. Wt: 408.5 g/mol
InChI Key: PDRXRFKWQKFNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the linear formula C23H24N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives . The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied . The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives . These products showed reactivity towards some chemical reagents to afford new heterocyclic derivatives .

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the retrieved resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Future Directions

The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of good anticancer agents . In an attempt to obtain an antitumor agent with high activity, the substitution pattern at positions 2 and 3 of the thiophene pharmacophore was selected in order to alter the electronic environment and thus affect the lipophilicity of the target molecules .

properties

IUPAC Name

N-ethyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-24-22(27)21-17-11-5-6-13-19(17)29-23(21)25-20(26)14-28-18-12-7-9-15-8-3-4-10-16(15)18/h3-4,7-10,12H,2,5-6,11,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRXRFKWQKFNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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